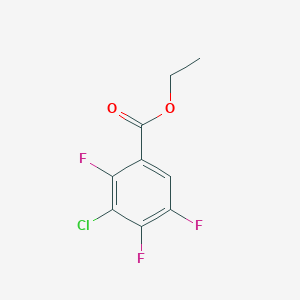

3-Chloro-2,4,5-trifluorobenzoic acid ethyl ester, 97%

Overview

Description

3-Chloro-2,4,5-trifluorobenzoic acid is a white to light yellow powder . It is a useful synthetic intermediate . It has a linear formula of ClC6H(F3)CO2H and a molecular weight of 210.54 . It can be used to synthesize 3-hydroxyquinazoline-2,4-diones as antibacterial agents .

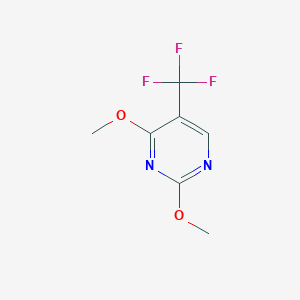

Molecular Structure Analysis

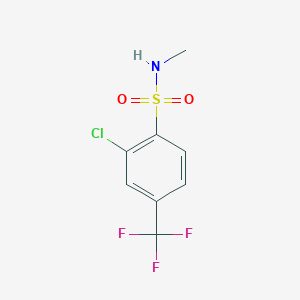

The molecular structure of 3-Chloro-2,4,5-trifluorobenzoic acid consists of a benzene ring with three fluorine atoms, one chlorine atom, and a carboxylic acid group . The SMILES string representation is OC(=O)c1cc(F)c(F)c(Cl)c1F .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-2,4,5-trifluorobenzoic acid ethyl ester are not available, it’s known that 3-Chloro-2,4,5-trifluorobenzoic acid can be used as a raw material in the synthesis of other compounds .Physical And Chemical Properties Analysis

3-Chloro-2,4,5-trifluorobenzoic acid has a melting point of 112-116 °C and a boiling point of 272℃ . It has a density of 1.663±0.06 g/cm3 . It is a solid in form and its color ranges from white to almost white .Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “3-Chloro-2,4,5-trifluorobenzoic acid ethyl ester”:

Antibacterial Agents Synthesis

This compound serves as a synthetic intermediate in the creation of 3-hydroxyquinazoline-2,4-diones , which have applications as antibacterial agents. These compounds are part of a class known for their effectiveness in treating bacterial infections .

Benign Prostatic Hyperplasia Treatment

A salt derived from this compound has been found to improve the solubility and permeability of naftopidil , which is used in the treatment of benign prostatic hyperplasia, a condition that affects the prostate gland in men .

Anticancer Drug Synthesis

The compound is also utilized as a building block in the synthesis of dibenzoate esters type anticancer drugs . These drugs are designed to inhibit the growth of cancer cells and have potential applications in cancer therapy .

Medicament Synthesis

Derivatives of this compound, specifically tetrahalogenated benzoic acid derivatives, are valuable intermediates for synthesizing various medicaments, including antibacterials like quinolone carboxylic acids .

Safety and Hazards

properties

IUPAC Name |

ethyl 3-chloro-2,4,5-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-2-15-9(14)4-3-5(11)8(13)6(10)7(4)12/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMFDOIEEUTSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1F)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,4,5-trifluorobenzoic acid ethyl ester | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)